chemical structure analysis of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride
chemical structure analysis of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride
An in-depth technical analysis of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride requires a rigorous, multi-modal analytical approach. As application scientists, we must move beyond merely acquiring spectra; we must understand the fundamental causality behind molecular behavior, solvent interactions, and ionization pathways to ensure absolute structural validation.
This whitepaper provides a comprehensive framework for the structural elucidation of this specific oxazole derivative, detailing the physicochemical profiling, expected spectroscopic behavior, and self-validating experimental protocols required for drug development workflows.
Strategic Context & Physicochemical Profiling
The 1,3-oxazole ring is a highly privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters in the rational design of1[1]. In the case of (5-Ethyl-1,3-oxazol-2-yl)methanamine, the molecule serves as a bifunctional building block: the oxazole core provides hydrogen-bond accepting capabilities, while the C2-methanamine vector acts as a reactive nucleophile for subsequent amide coupling or reductive amination.
Crucially, the compound is isolated and analyzed as a hydrochloride salt rather than a free base[2]. The causality here is strictly chemical stability: aliphatic primary amines are prone to spontaneous oxidation, atmospheric CO₂ absorption (forming carbamates), and volatilization. The hydrochloride salt protonates the amine, locking it into a highly stable, crystalline, and water-soluble state.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Structural Implication |
| Chemical Name | (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride | Defines the C2 and C5 substitution vectors. |
| CAS Registry Number | 2551118-09-1 (HCl salt) / 1493849-35-6 (Free base) | Critical for precise inventory and regulatory tracking[3],[2]. |
| Molecular Formula | C₆H₁₁ClN₂O | Indicates the presence of the chloride counterion. |
| Molecular Weight | 162.62 g/mol | Target mass for standard MS calibration. |
| Physical State | Solid powder | Necessitates dissolution in polar solvents for analysis. |
Spectroscopic Elucidation & Mechanistic Causality
To definitively prove the structure of a synthesized or procured batch, orthogonal analytical techniques must be employed. Each technique interrogates a different physical property of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The selection of the NMR solvent is the first critical decision. Because the analyte is a hydrochloride salt, it is largely insoluble in non-polar solvents like CDCl₃. We must use DMSO-d₆ . The causality behind this choice is twofold: it easily dissolves the polar salt, and its strong hydrogen-bonding network drastically slows the chemical exchange of the ammonium (-NH₃⁺) protons, allowing them to be observed as a distinct, albeit broad, signal rather than being lost to the baseline.
Table 2: Expected NMR Chemical Shift Assignments (in DMSO-d₆)
| Nucleus | Position | Shift (ppm) | Multiplicity | Causality / Mechanistic Assignment |
| ¹H | -CH₃ (Ethyl) | ~1.20 | Triplet (t) | Shielded aliphatic methyl, split by the adjacent -CH₂- group. |
| ¹H | -CH₂- (Ethyl) | ~2.75 | Quartet (q) | Deshielded by the adjacent sp² hybridized C5 of the oxazole ring. |
| ¹H | -CH₂- (Amine) | ~4.20 | Singlet (s) | Strongly deshielded by both the adjacent oxazole C2 and the electron-withdrawing -NH₃⁺ group. |
| ¹H | H4 (Oxazole) | ~6.95 | Singlet (s) | Aromatic proton. The shift is dictated by the 4 of the adjacent O and N atoms[4]. |
| ¹H | -NH₃⁺ (Salt) | ~8.50 | Broad (br s) | Protonated amine. Broadened due to the rapid quadrupolar relaxation of the ¹⁴N nucleus. |
| ¹³C | C4 (Oxazole) | ~123.0 | - | Aromatic methine carbon. |
| ¹³C | C5 (Oxazole) | ~152.0 | - | Quaternary aromatic carbon, directly bonded to the highly electronegative oxygen. |
| ¹³C | C2 (Oxazole) | ~160.0 | - | Quaternary aromatic carbon, sandwiched between oxygen and nitrogen, resulting in maximum deshielding. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid functional group validation. For this hydrochloride salt, the most diagnostic feature is a massive, broad absorption band spanning 3200 to 2800 cm⁻¹ . This is caused by the N-H stretching vibrations of the primary ammonium salt overlapping with the aliphatic C-H stretches. The extensive intermolecular hydrogen bonding induced by the chloride ion causes this severe broadening[5]. Additionally, sharp bands at ~1650 cm⁻¹ and ~1550 cm⁻¹ confirm the C=N and C=C stretching modes of the intact oxazole core, respectively.
Mass Spectrometry (UHPLC-ESI-MS/MS)
Given the highly basic nature of the primary amine, Positive Electrospray Ionization (ESI+) is mandatory. The molecule will readily accept a proton to form the [M+H]⁺ precursor ion at m/z 127.08 (based on the free base exact mass of 126.08 Da).
Under Collision-Induced Dissociation (CID), aliphatic amines predictably expel neutral ammonia. The loss of NH₃ (17 Da) yields a highly stabilized oxazolium-methyl carbocation at m/z 110.06. Higher collision energies will subsequently force the 6, typically resulting in the expulsion of carbon monoxide (CO, 28 Da)[6].
Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry relies on self-validating systems. A protocol is only robust if it actively controls for false positives and systemic artifacts.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.
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Internal Standardization (Self-Validation Step): Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be manually calibrated to exactly δ 0.00 ppm. This ensures that any downfield shifts observed in the amine protons are genuine chemical effects, not magnetic field drift.
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Acquisition: Execute a standard ¹H sequence (e.g., zg30) with 16 scans and a ¹³C sequence with proton decoupling (e.g., zgpg30) with 512 scans.
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System Suitability Check: Verify that the solvent residual pentet for DMSO-d₆ appears precisely at 2.50 ppm (¹H) and 39.52 ppm (¹³C).
Protocol 2: UHPLC-ESI-MS/MS Workflow
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Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Methanol. Dilute to 1 µg/mL in an aqueous phase of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete ionization of the amine prior to the electrospray capillary, maximizing the [M+H]⁺ signal-to-noise ratio.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
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System Blanking (Self-Validation Step): Inject a pure solvent blank immediately before the sample. Ensure there is zero background signal at m/z 127 to definitively rule out column carryover.
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Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV. Perform MS² on the m/z 127.08 precursor using a normalized collision energy (NCE) of 25 eV.
Fig 2: Orthogonal analytical workflow for self-validating structural elucidation.
Conclusion & Strategic Outlook
The structural verification of (5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride requires careful consideration of its salt form and basicity. By employing DMSO-d₆ to capture the exchangeable ammonium protons in NMR, utilizing Formic Acid to drive positive ionization in LC-MS, and recognizing the broad hydrogen-bonding networks in IR spectroscopy, researchers can establish a closed-loop, self-validating analytical profile. This rigorous approach ensures the integrity of the compound before it is committed to expensive, downstream high-throughput screening or complex synthetic drug-discovery pipelines.
References
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Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar / Egyptian Journal of Basic and Applied Sciences URL: [Link]
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Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL: [Link]
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Title: Methanamine, hydrochloride (IR Spectrum) Source: NIST WebBook URL: [Link]
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Title: Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding? Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride | 2551118-09-1 [sigmaaldrich.com]
- 3. (5-Ethyl-1,3-oxazol-2-yl)methanamine|CAS 1493849-35-6 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methanamine, hydrochloride [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
